Torulosal

Description

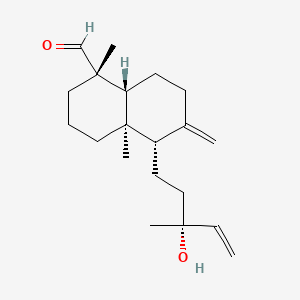

Torulosal is a labdane-type diterpene first isolated from the heartwood of Cupressus torulosa and other coniferous species, including Araucaria cookii, Tetraclinis articulata, and Dacrydium biforme . Its systematic chemical name is 13R-Hydroxy-8(17),14-labdadien-19-al, with a molecular formula of C₂₀H₂₈O and a molecular weight of approximately 304 g/mol . Structurally, Torulosal features a labdane skeleton with a hydroxyl group at C-13, conjugated double bonds at C-8(17) and C-14, and an aldehyde functional group at C-19 (Fig. 1) .

Properties

IUPAC Name |

(1S,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-6-19(4,22)13-10-16-15(2)8-9-17-18(3,14-21)11-7-12-20(16,17)5/h6,14,16-17,22H,1-2,7-13H2,3-5H3/t16-,17-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJXUJMLZHNKJU-UHZRXMQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@]2([C@H]1CCC(=C)[C@@H]2CC[C@](C)(C=C)O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318632 | |

| Record name | Torulosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1857-21-2 | |

| Record name | Torulosal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1857-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Torulosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Condensation

The reaction begins with acetophenone derivatives (3a , 3b ) treated with benzaldehyde analogues (5a–g ) in ethanol under alkaline conditions. For example, combining acetophenone 3a (250 mg) with 1.2 equivalents of aldehyde 5a in the presence of aqueous KOH yields chalcone monomers (6 ) after 24 hours. Incomplete conversions are addressed by adding an additional 0.6 equivalents of aldehyde after 6 hours.

Table 1: Yields of Chalcone Monomers (6 ) Under Varied Conditions

| Entry | Acetophenone | Aldehyde | Yield (%) |

|---|---|---|---|

| 1 | 3a | 5a | 74 |

| 2 | 3b | 5c | 70 |

Oxidative Cyclization to Flavones

Chalcones (6 ) are converted to flavones (8 ) via iodine-catalyzed oxidation in dimethyl sulfoxide (DMSO) at 150°C for 3 hours. This step achieves cyclization with yields ranging from 36% to 93%, depending on the substituents. For Torulosal, optimizing the molar ratio of iodine (4–10 mol%) and reaction time may enhance efficiency.

Dimerization Strategies for Biflavone Synthesis

If Torulosal is a biflavonoid, oxidative coupling of monomeric precursors becomes critical. FeCl₃/SiO₂-mediated dimerization of acetophenones (3a , 3b ) produces dimers (4a , 4b ) in yields up to 58%, as confirmed by X-ray crystallography. Key parameters include:

-

Anhydrous conditions : Moisture reduces FeCl₃ activity, lowering selectivity.

-

Reaction time : Shorter durations (2.5 hours) minimize polymerization side products.

Table 2: Optimization of FeCl₃/SiO₂ Conditions for Acetophenone Dimerization

| Entry | FeCl₃/SiO₂ Prep | Conversion (%) | Yield (%) |

|---|---|---|---|

| 1 | Procedure III | 76 | 39 |

| 6 | Procedure III* | 88 | 58 |

| *Anhydrous solvents and freshly purchased FeCl₃·6H₂O. |

Pharmaceutical Formulation Considerations

While Torulosal’s therapeutic form remains unspecified, extended-release (ER) tablet technologies provide insights into its potential formulation. Methocel® K100M and stearic acid have been successfully used to modulate drug release profiles in antianginal agents.

Melt Congealing Method

A 1:5:6 ratio of drug:stearic acid:Methocel® K100M achieves sustained release over 10 hours. Stearic acid (molten) is mixed with Torulosal, congealed, and granulated with polyvinyl pyrrolidone binder. Tablets compressed at 375 mg exhibit hardness of 4–5 kg/cm² and comply with pharmacopeial dissolution criteria.

Analytical Validation and Stability

High-performance thin-layer chromatography (HPTLC) and accelerated stability studies (30°C/65% RH for 6 months) confirm the absence of degradation products in optimized formulations . For synthetic Torulosal, nuclear magnetic resonance (NMR) and mass spectrometry (MS) would be indispensable for structural elucidation.

Scientific Research Applications

Torulosal has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its role in plant defense mechanisms and its interaction with pathogens.

Medicine: Investigated for its potential antimicrobial properties.

Mechanism of Action

Torulosal exerts its effects primarily through its interaction with microbial enzymes. It is believed to inhibit the growth of certain pathogens by interfering with their metabolic processes. The aldehyde group in torulosal is reactive and can form covalent bonds with nucleophilic sites in microbial enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Key Properties:

- Instability: Torulosal is prone to degradation, particularly in methanol solutions, with approximately 50% decomposition observed after one week at room temperature .

- Spectral Characteristics : Its ^1H-NMR spectrum in CDCl₃ shows distinctive peaks at δ 0.64 (Me-20), 0.98 (Me-18), and 1.27 (Me-16), along with signals for the aldehyde proton (δ 9.76) and conjugated diene system (δ 5.06–5.91) . The mass spectrum (MS) displays a molecular ion peak at m/z 304 (M⁺) and fragment ions at m/z 291 (M⁺–CH₃) and 275 (M⁺–CHO) .

- Biosynthetic Role: Torulosal is implicated in plant defense mechanisms, as it accumulates in resinous stem cankers of diseased Thujopsis dolabrata trees .

Comparison with Structurally Similar Compounds

Torulosal belongs to the labdane diterpene family, sharing structural motifs with compounds such as Manool, Cupressic acid, Agatholic acid, and Methyl cupressate. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Torulosal and Analogous Compounds

Torulosal vs. Manool

- Functional Groups: Torulosal differs from Manool by replacing the C-15 hydroxyl group with an aldehyde at C-19 . This substitution reduces Torulosal’s stability, as aldehydes are more reactive than alcohols.

- Spectral Differentiation: In IR spectroscopy, Manool exhibits a hydroxyl absorption band at 1020 cm⁻¹, absent in Torulosal . Mass spectrometry further distinguishes Torulosal via its m/z 275 fragment (CHO loss) versus Manool’s m/z 290 (H₂O loss) .

- Biological Roles: While both compounds are diterpene biomarkers, Torulosal is linked to pathological resin in diseased trees, whereas Manool is abundant in healthy Salvia species .

Torulosal vs. Cupressic Acid

- Oxidation State : Cupressic acid (C₂₀H₃₂O₂) is the oxidized form of Torulosal, with a carboxylic acid group at C-19 instead of an aldehyde . This difference enhances Cupressic acid’s crystallinity and stability.

- Reactivity : Torulosal undergoes rapid oxidation to Cupressic acid under mild conditions (e.g., CrO₃), while Cupressic acid resists further degradation .

Torulosal vs. Agatholic Acid

- Skeletal Modifications : Agatholic acid features an epoxide bridge at C-8(17) and a hydroxyl at C-14, unlike Torulosal’s diene system . These modifications render Agatholic acid less volatile and more suitable for industrial resin applications.

Analytical Differentiation

GC-MS studies of Thujopsis dolabrata extracts revealed Torulosal as a marker compound in diseased bark, contrasting with methyl esters of fatty acids (e.g., methyl palmitate) in healthy specimens . This dichotomy highlights Torulosal’s role in plant stress responses.

Ecological and Industrial Relevance

Torulosal’s instability limits its direct use but underscores its value in studying oxidative pathways in diterpene biosynthesis . In contrast, stable analogs like Cupressic acid are utilized in resin production and antimicrobial formulations .

Q & A

Q. What are the standard protocols for isolating Torulosal from Cupressus torulosa, and how is purity assessed?

Torulosal is isolated via solvent extraction using ethanol, chloroform, and acetone, followed by recrystallization for purification . Purity is assessed through melting point determination (e.g., 80–85°C for its tetrachloride complex), elemental analysis (C, H, O content), and spectroscopic characterization (NMR, mass spectrometry). Instability in polar solvents like methanol necessitates rapid analysis post-isolation .

Q. Which spectroscopic techniques are most effective for characterizing Torulosal’s structure, and what key data points should be prioritized?

Key techniques include:

- Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 307 for Torulosal) and fragmentation patterns (e.g., loss of CH₃OH or H₂O) .

- NMR: Chemical shifts for aldehyde protons (~δ 9.5 ppm) and labdane skeleton signals (e.g., δ 1.2–2.5 ppm for methyl groups) .

- Infrared (IR): Absorption bands for carbonyl (C=O) and hydroxyl (O–H) groups . Prioritize cross-validation between MS fragmentation tables (Table 1 in ) and NMR assignments to confirm structural integrity.

Advanced Research Questions

Q. In synthesizing deuterated Torulosal derivatives, what experimental modifications are required to ensure isotopic incorporation without structural degradation?

Deuterium incorporation (e.g., deuterotorulosol) involves refluxing Torulosal with sodium in deuterium oxide (D₂O) and dry dioxane. Post-reaction, ether extraction and chromatography on alumina (activity IV) are critical to isolate pure derivatives. Monitor isotopic substitution via MS shifts (e.g., m/z 257 for deuterated fragments) and ensure reaction times ≤4 hours to prevent decomposition .

Q. How can researchers resolve discrepancies between observed and expected spectral data for Torulosal derivatives, particularly in mass spectrometry?

Contradictions in fragmentation patterns (e.g., unexpected peaks at m/z 154 or 175) may arise from instability or solvent interactions. To resolve:

Q. What are the optimal reaction conditions for oxidizing Torulosal to prevent by-product formation, based on existing literature?

Controlled oxidation with CrO₃ in non-polar solvents (e.g., chloroform) at 0–5°C minimizes over-oxidation. For example, hydrogenation of Torulosal to dihydrotorulosol requires H₂/PtO₂ in acetic acid, while borohydride reduction should be conducted in anhydrous ethanol to preserve the aldehyde group .

Q. How does the inherent instability of Torulosal in polar solvents influence long-term storage strategies for experimental samples?

Torulosal degrades in methanol (50% decomposition after one week at room temperature). Recommended storage:

- Use anhydrous chloroform or dichloromethane.

- Store at –20°C in amber vials under nitrogen.

- Avoid prolonged exposure to light or moisture, as these accelerate aldehyde group reactivity .

Methodological Considerations

- Data Validation: Cross-reference spectral data with structurally related diterpenes (e.g., manool, agathic acid) to identify shared fragmentation pathways or shifts in NMR signals .

- Experimental Reproducibility: Document solvent purity, reaction times, and chromatographic conditions rigorously, as minor variations can alter yields or derivative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.